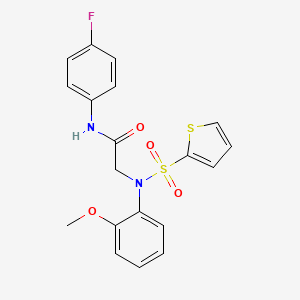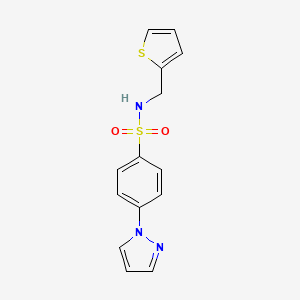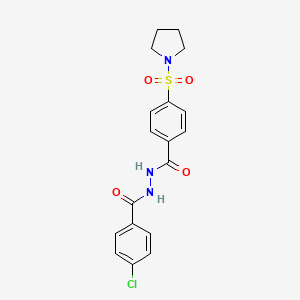
N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide, also known as FMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. FMT is a member of the class of sulfonamides and is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors.
Mechanism of Action
N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide works by inhibiting the activity of CA IX, an enzyme that is overexpressed in many solid tumors. CA IX plays a crucial role in the regulation of pH in cancer cells, which is necessary for their survival and growth. By inhibiting CA IX, this compound disrupts the pH regulation in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on CA IX, with an IC50 value of 0.43 μM. It has also been shown to inhibit the growth of glioblastoma cells in vitro and in vivo. This compound has low toxicity and is well-tolerated in animal models, indicating its potential as a safe and effective anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide is its specificity for CA IX, which makes it a promising candidate for the development of targeted cancer therapies. However, this compound has some limitations for lab experiments, such as its low solubility in water and its tendency to form aggregates in solution. These limitations can make it challenging to study the compound in vitro and in vivo.
Future Directions
There are several future directions for the study of N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide. One potential direction is the development of this compound-based targeted cancer therapies. Another direction is the investigation of this compound's potential as a treatment for other diseases, such as cystic fibrosis and osteoporosis, which are also associated with abnormal pH regulation. Additionally, further research is needed to optimize the synthesis method of this compound and to improve its solubility and stability in solution.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown great potential in medical research as a potential anticancer agent. Its ability to inhibit CA IX, an enzyme that is overexpressed in many solid tumors, makes it a promising candidate for the development of targeted cancer therapies. Further research is needed to optimize the synthesis method of this compound and to investigate its potential as a treatment for other diseases.
Synthesis Methods
N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with 2-methoxythiophene-3-sulfonyl chloride to form 4-fluoro-N-(2-methoxythiophene-3-sulfonyl)aniline. This intermediate is then reacted with ethyl chloroacetate and sodium hydride to form this compound.
Scientific Research Applications
N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide has shown great promise in medical research as a potential anticancer agent. Its ability to inhibit CA IX, which is overexpressed in many solid tumors, makes it a promising candidate for the development of targeted cancer therapies. This compound has also been shown to inhibit the growth of glioblastoma cells in vitro and in vivo, indicating its potential as a treatment for brain tumors.
properties
IUPAC Name |
N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S2/c1-26-17-6-3-2-5-16(17)22(28(24,25)19-7-4-12-27-19)13-18(23)21-15-10-8-14(20)9-11-15/h2-12H,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUGGLHMGWRECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(4-Ethylphenyl)amino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B7478899.png)
![4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol](/img/structure/B7478901.png)
![5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide](/img/structure/B7478906.png)
![1-Benzyl-4-{[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478910.png)

![1-{[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}-4-pyridin-2-ylpiperazine](/img/structure/B7478934.png)
![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)

![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B7478951.png)

![N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7478964.png)
